1,8-Diazaspiro[5.5]undecane, (R)-(9CI)
Description
Significance of Spirocyclic Systems in Modern Organic Chemistry
Spirocyclic systems, characterized by two rings sharing a single common atom known as the spiro center, have garnered considerable attention in modern organic chemistry. Their unique, non-planar, and rigid three-dimensional geometry distinguishes them from conventional fused or bridged ring systems. This structural rigidity allows for a precise spatial orientation of functional groups, which can be highly advantageous in designing molecules that interact with specific biological targets like enzymes and receptors. The introduction of a spirocyclic core into a molecule increases its sp³ character and structural complexity, properties that are increasingly sought after in drug discovery to explore new chemical space and improve physicochemical properties.
Overview of Diazaspiro[5.5]undecane Scaffolds in Chemical Research
Within the broader class of spirocycles, diazaspiro[5.5]undecane scaffolds, which contain two nitrogen atoms within the spirocyclic framework, are of particular interest. These scaffolds are considered "privileged structures" in medicinal chemistry, as they are found in a variety of biologically active compounds. nih.gov Different isomers, such as 1,9-diazaspiro[5.5]undecane and 3,9-diazaspiro[5.5]undecane, have been incorporated into molecules targeting a range of conditions, including obesity, pain, and central nervous system disorders. nih.govwhiterose.ac.uknih.gov The nitrogen atoms in the scaffold can serve as key points for hydrogen bonding or for introducing further molecular diversity, making them versatile templates for library synthesis in drug discovery programs. nih.gov
Unique Stereochemical Attributes of 1,8-Diazaspiro[5.5]undecane, (R)-(9CI) as a Chiral Building Block
The defining feature of (R)-1,8-Diazaspiro[5.5]undecane is its chirality, which originates from the spirocyclic center. The (R)-configuration denotes a specific and fixed three-dimensional arrangement of the two piperidine (B6355638) rings relative to each other. As a chiral, non-racemic building block, it offers the potential to introduce stereochemical information into a larger molecule. The use of a single enantiomer is crucial in asymmetric synthesis and medicinal chemistry, as different enantiomers of a chiral molecule can exhibit vastly different biological activities. The rigid conformation of the diazaspiro[5.5]undecane framework, combined with the specific (R)-stereochemistry, makes it a valuable precursor for creating enantiomerically pure target molecules with well-defined shapes.
Historical Context and Early Developments in Spiroannulation Chemistry
The synthesis of spirocyclic structures, or spiroannulation, has been a long-standing challenge in organic synthesis. Early methods often involved multi-step sequences with harsh conditions. A significant development in the context of the 1,8-diazaspiro[5.5]undecane system was reported in 1993 by Zhu, Quirion, and Husson. They developed an efficient asymmetric synthesis for this spiropiperidine system, which was conceived as a structural hybrid of the neurotoxic alkaloid histrionicotoxin (B1235042) and alkaloids from the Nitraria family. Their approach, which utilized a chiral precursor to set the stereochemistry of the final spirocycle, represented a key advancement in accessing this specific chiral scaffold. researchgate.net This work provided a foundational route to obtaining the enantiomerically pure building block for further studies. researchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C9H18N2 |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(6R)-1,8-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C9H18N2/c1-2-7-11-9(4-1)5-3-6-10-8-9/h10-11H,1-8H2/t9-/m1/s1 |
InChI Key |
FVIVALCKMXCKQX-SECBINFHSA-N |
Isomeric SMILES |
C1CCN[C@]2(C1)CCCNC2 |
Canonical SMILES |
C1CCNC2(C1)CCCNC2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,8 Diazaspiro 5.5 Undecane, R 9ci and Its Derivatives
Strategies for Asymmetric Synthesis of the Spiropiperidine System
A range of synthetic strategies have been developed to achieve the asymmetric synthesis of the 1,8-diazaspiro[5.5]undecane skeleton. acs.org These methods primarily rely on the stereocontrolled construction of the spiropiperidine core from chiral precursors, ensuring the desired enantiomeric purity of the final product.
Asymmetric Construction from Functionalized Alpha-Amino Nitriles
A highly effective approach for the asymmetric synthesis of the spiropiperidine system commences with functionalized alpha-amino nitriles derived from chiral precursors. acs.org This strategy leverages the dual reactivity of the alpha-amino nitrile moiety, which can be selectively transformed to generate key intermediates for cyclization.
The facile generation of imine salts from functionalized α-amino nitriles is a critical step in this synthetic pathway. acs.org Treatment of a chiral 2-cyano-6-phenyloxazolopiperidine (B14121631) with diisobutylaluminum hydride (DIBAL-H) leads to the chemoselective reduction of the nitrile group, affording a stable cyclic imine. acs.org This transformation proceeds with high stereoselectivity, preserving the chiral integrity of the starting material. The resulting imine can then be protonated to form the corresponding iminium salt, which serves as a key electrophilic intermediate for subsequent cyclization reactions. acs.org
The generated iminium salt undergoes a facile intramolecular nucleophilic alkylation to construct the spirocyclic framework. acs.org The nucleophile, typically a carbanion generated from a tethered side chain, attacks the electrophilic carbon of the iminium salt, leading to the formation of the desired 1,8-diazaspiro[5.5]undecane skeleton. acs.org The stereochemical outcome of this cyclization is dictated by the stereochemistry of the chiral precursor, allowing for the synthesis of enantiomerically pure spirocycles. acs.org
Stereoselective Reductive-Cyclization Procedures
An alternative strategy for the synthesis of the 1,8-diazaspiro[5.5]undecane system involves a stereoselective reductive-cyclization of a functionalized α-amino nitrile. acs.org In this approach, a tethered ω-haloalkyl side chain is incorporated into the chiral 2-cyanopiperidine (B128535) precursor. Reductive cleavage of the cyano group, followed by spontaneous intramolecular cyclization, affords the spirocyclic product. acs.org The stereoselectivity of this process is controlled by the predefined stereocenter in the starting material.
Regio- and Stereocontrolled Alkylation-Cyclization Sequences
The synthesis of substituted 1,8-diazaspiro[5.5]undecane derivatives can be achieved through regio- and stereocontrolled alkylation-cyclization sequences. acs.org This methodology allows for the introduction of various substituents at specific positions of the spirocyclic scaffold. For instance, the enamine intermediate, formed after the initial cyclization, can be selectively alkylated at the C-2 position. acs.org The stereochemical course of this alkylation is influenced by the existing stereocenter at the spiro-carbon, leading to the formation of diastereomeric products that can often be separated chromatographically. acs.org Subsequent reduction of the enamine functionality furnishes the final substituted 1,8-diazaspiro[5.5]undecane. acs.org
The table below summarizes the diastereomeric ratio of products obtained from the alkylation of an enamine intermediate.
| Alkylating Agent | Product | Diastereomeric Ratio (a:b) |
| Methyl Iodide | 2-Methyl-1,8-diazaspiro[5.5]undecane | 1:1 |
| n-Pentyl Iodide | 2-Pentyl-1,8-diazaspiro[5.5]undecane | 4.25:1 |
Application of Stereoselective Addition Reactions to Azomethine Compounds
The stereoselective addition of organometallic reagents to azomethine compounds, such as imines and iminium ions, represents a powerful tool for the construction of the 1,8-diazaspiro[5.5]undecane framework. acs.org In the context of the previously described synthetic routes, the intramolecular cyclization step can be viewed as a stereoselective addition of a carbon nucleophile to an endocyclic iminium ion. acs.org Furthermore, the introduction of substituents at the C-2 position can be accomplished via the stereoselective addition of Grignard reagents to the enamine intermediate. acs.org For example, the reaction of the enamine with n-pentylmagnesium bromide, followed by reduction, yields the corresponding 2-pentyl substituted 1,8-diazaspiro[5.5]undecane derivatives. acs.org
The table below details the yields of the diastereomeric products from the addition of a Grignard reagent to an enamine intermediate.
| Product | Yield |
| (2S,6R)-2-Pentyl-1,8-diazaspiro[5.5]undecane | 68% |
| (2R,6R)-2-Pentyl-1,8-diazaspiro[5.5]undecane | 16% |
Petasis Reaction as a Multicomponent Strategy for Diazaspiro[5.5]undecane Core Construction
The Petasis reaction, also known as the borono-Mannich reaction, is a powerful multicomponent reaction (MCR) that combines an amine, a carbonyl compound, and an organoboronic acid to generate substituted amines. researchgate.netdntb.gov.ua This reaction is noted for its operational simplicity, tolerance of a wide range of functional groups, and the use of stable and often commercially available boronic acids. dntb.gov.uaresearchgate.net
The general mechanism involves the condensation of the amine and the carbonyl component to form an iminium ion intermediate. The organoboronic acid then adds its organic group to the iminium ion, forming the new carbon-carbon bond and yielding the final amine product. researchgate.net The reaction can proceed without a catalyst and often under mild conditions. researchgate.net
While specific examples detailing the direct synthesis of the 1,8-diazaspiro[5.5]undecane core using the Petasis reaction are not prominently featured in the literature, the reaction's principles offer a viable strategy. One could envision a convergent approach where a suitably functionalized diamine or a precursor with both an amine and a carbonyl group is reacted with a boronic acid to construct parts of the spirocyclic framework. The versatility of the Petasis reaction in creating α-amino acids and other complex amines makes it a compelling tool for chemists to explore in the construction of novel diazaspirocyclic systems. researchgate.netresearchgate.net
Multi-Component Reactions for Diverse Spiroheterocycle Formation
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. These reactions are prized for their atom economy, convergence, and ability to rapidly generate molecular complexity from simple precursors.
A notable application of MCRs in this field is the one-pot synthesis of diazaspiro[5.5]undecane-1,5,9-trione derivatives. These reactions typically involve the condensation of an active methylene (B1212753) compound, an aldehyde, and urea (B33335) or a urea derivative. beilstein-journals.org This approach provides a straightforward and efficient route to complex heterocyclic structures under various reaction conditions, including ultrasound irradiation to accelerate the reaction.
Active methylene compounds like Meldrum's acid and barbituric acid (or its N,N-dimethyl derivative) are key starting materials for the synthesis of diazaspiro[5.5]undecane-1,5,9-triones. beilstein-journals.orgfigshare.com In a typical three-component reaction, these compounds react with an aromatic aldehyde and urea. The reaction can be catalyzed by acids such as p-toluenesulfonic acid and can be effectively promoted by methods like ultrasound irradiation, which often leads to shorter reaction times and high yields. beilstein-journals.org The use of barbituric acid and its derivatives is particularly significant as it directly incorporates a core part of the final spiro-heterocyclic product. figshare.com
The following table summarizes representative examples of this three-component reaction.
| Active Methylene Compound | Aldehyde | Catalyst/Conditions | Product | Yield (%) |
| Meldrum's acid | Benzaldehyde | p-TSA / Ultrasound | 7,9-Diphenyl-8,10-diazaspiro[5.5]undecane-1,5,9-trione derivative | High |
| Barbituric acid | 4-Chlorobenzaldehyde | p-TSA / Ultrasound | 7,9-Bis(4-chlorophenyl)-8,10-diazaspiro[5.5]undecane-1,5,9-trione derivative | High |
| N,N-Dimethylbarbituric acid | 4-Methoxybenzaldehyde | p-TSA / Ultrasound | 7,9-Bis(4-methoxyphenyl)-8,10-dimethyl-8,10-diazaspiro[5.5]undecane-1,5,9-trione derivative | High |
Note: This table is a representation of typical reactions described in the literature. Yields are generally reported as "high" or "good" under optimized conditions.
The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. This strategy has been powerfully extended to cascade reactions for the synthesis of complex cyclic and spirocyclic systems.
The construction of the diazaspiro[5.5]undecane core can be achieved with a high degree of stereocontrol using a cascade [5+1] double Michael addition. In a notable example, N,N-dimethylbarbituric acid acts as the five-atom component (the nucleophile), which adds twice to diarylideneacetones (divinylketones). researchgate.net This reaction, promoted by a simple base like diethylamine, proceeds stereoselectively to furnish 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraone derivatives in excellent yields (up to 98%). researchgate.net X-ray crystallographic analysis of the products confirms the formation of specific diastereomers, with the cyclohexanone (B45756) ring of the spirocycle adopting a stable chair conformation. researchgate.net
The following table illustrates the diastereoselective synthesis of various diazaspiro[5.5]undecane derivatives via this double Michael addition strategy. researchgate.net
| N,N-Dimethylbarbituric acid | Diarylideneacetone Derivative | Base/Solvent | Yield (%) |
| 1 eq | 1,5-Diphenylpenta-1,4-dien-3-one | Diethylamine / CH₂Cl₂ | 98 |
| 1 eq | 1,5-Bis(4-methylphenyl)penta-1,4-dien-3-one | Diethylamine / CH₂Cl₂ | 95 |
| 1 eq | 1,5-Bis(4-chlorophenyl)penta-1,4-dien-3-one | Diethylamine / CH₂Cl₂ | 96 |
| 1 eq | 1,5-Bis(2-chlorophenyl)penta-1,4-dien-3-one | Diethylamine / CH₂Cl₂ | 92 |
While the aforementioned method achieves excellent diastereoselectivity, achieving enantioselectivity requires the use of chiral catalysts. Asymmetric organocatalysis has emerged as a powerful tool for enantioselective Michael additions. Chiral amines, squaramides, and other organocatalysts can activate substrates and control the facial selectivity of the nucleophilic attack. researchgate.net For instance, bifunctional squaramide catalysts have been successfully employed in Michael/Michael cascade reactions to construct spirooxindoles with multiple contiguous stereocenters, achieving excellent diastereoselectivity (>99:1 dr) and enantioselectivity (98% ee). researchgate.net Although a specific organocatalytic enantioselective double Michael addition for the 1,8-diazaspiro[5.5]undecane core from barbituric acid is not detailed, these related strategies demonstrate the high potential for developing such a method to access the chiral, (R)-configured target compound. researchgate.netnih.gov
Aldol (B89426) Condensation for Directed Carbon-Carbon Bond Formation in Spiro Systems
The aldol condensation is a cornerstone reaction in organic synthesis for the formation of carbon-carbon bonds. Its intramolecular variant is particularly powerful for the construction of cyclic and spirocyclic systems. rsc.orgchemistrysteps.com The strategy typically involves a dicarbonyl precursor that, under basic or acidic conditions, undergoes an intramolecular cyclization to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated system. chemistrysteps.com The formation of thermodynamically stable five- or six-membered rings is the driving force for this cyclization, making it an ideal method for constructing the piperidine (B6355638) rings found in diazaspiro[5.5]undecane frameworks. rsc.orgchemistrysteps.com
In the context of spirocycle synthesis, a suitably designed acyclic or monocyclic precursor containing two carbonyl groups at specific positions can be induced to cyclize, forming the spiro junction. For instance, the intramolecular aldol condensation of a 1,5-diketone is a key step in forming a six-membered ring fused at a spiro center. rsc.org While not directly applied to an azaspiro system in the cited literature, the principle can be extended. A precursor containing a piperidinone ring with a keto-aldehyde or diketone side chain attached to the carbon alpha to the nitrogen could theoretically undergo cyclization to form the second ring around the spiro atom.
Modern advancements have also seen the development of cascade reactions, such as the Michael-Michael-aldol sequence, for the organocatalytic synthesis of complex spirooxindoles and other spiro compounds with high diastereoselectivity and enantioselectivity. nih.gov These methods demonstrate the versatility of aldol-type reactions in creating multiple stereocenters and complex spirocyclic architectures in a single, efficient step. researchgate.net
| Feature | Description | Relevance to Spiro Systems |
|---|---|---|
| Precursor Requirement | A single molecule containing two carbonyl functionalities (dialdehyde, diketone, or keto-aldehyde). | The strategic placement of carbonyl groups dictates the size of the ring formed and the position of the spiro center. |
| Ring Formation | Favors the formation of thermodynamically stable 5- and 6-membered rings. chemistrysteps.com | Crucial for synthesizing the piperidine rings in diazaspiro[5.5]undecane systems. |
| Stereocontrol | Can be controlled through chiral starting materials, auxiliaries, or catalysts. rsc.org | Allows for the asymmetric synthesis of specific stereoisomers of spiro compounds. |
| Reaction Type | Can be a standalone intramolecular reaction or part of a cascade sequence (e.g., Michael-Aldol). rsc.org | Enables the rapid construction of complex, polyfunctionalized spirocyclic frameworks. |
Directed Synthesis of Specific Substituted 1,8-Diazaspiro[5.5]undecane Derivatives
The synthesis of substituted 1,8-diazaspiro[5.5]undecane derivatives often relies on the strategic functionalization of a common precursor or the incorporation of desired substituents from the initial stages of the synthesis. Asymmetric synthesis approaches have been developed to yield enantiomerically pure products, often starting from chiral building blocks like 2-cyano-6-phenyloxazolopiperidine. researchgate.netacs.org These methods typically involve the generation of iminium ion intermediates that can be trapped intramolecularly to form the spirocyclic core. researchgate.net
Preparation of 8-Benzyl-1,8-diazaspiro[5.5]undecane
The benzyl (B1604629) group is a common protecting group for amines and can also be a key substituent in pharmacologically active molecules. The synthesis of an N-benzyl derivative of the 1,8-diazaspiro[5.5]undecane system has been described as part of a broader synthetic strategy. acs.org In one approach, the N-benzyl group is introduced early in the synthesis. For example, starting from a functionalized piperidine precursor, a key intermediate can be N-benzylated. This N-benzyl derivative then undergoes further transformations, including cyclization, to yield the final 8-benzyl-1,8-diazaspiro[5.5]undecane scaffold. acs.org This method highlights the utility of installing the benzyl group on the nitrogen atom that will become N8 of the final spirocycle prior to the ring-closing step.
A general approach to N-alkylation, such as benzylation, can also be applied to the fully formed diazaspiro[5.5]undecane core, provided that selectivity between the N1 and N8 positions can be achieved.
Synthetic Access to 8-Cbz-1,8-diazaspiro[5.5]undecane as a Protected Intermediate
The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal by catalytic hydrogenation. ijacskros.commissouri.edu The preparation of 8-Cbz-1,8-diazaspiro[5.5]undecane serves as a crucial step for subsequent selective functionalization at the N1 position. The synthesis of this protected intermediate is typically achieved by reacting the parent 1,8-diazaspiro[5.5]undecane with benzyl chloroformate (Cbz-Cl) in the presence of a base. ijacskros.com
Given the two secondary amine groups (N1 and N8) in the parent scaffold, achieving selective protection at the N8 position is critical. This can be accomplished by using a starting material where the N1 position is already part of a precursor structure that is later transformed, or by carefully controlling reaction stoichiometry. A common strategy involves using one equivalent of Cbz-Cl to favor mono-protection, followed by chromatographic separation of the N1- and N8-protected isomers.
| Reagent | Common Name | Typical Conditions |
|---|---|---|
| Benzyl chloroformate | Cbz-Cl | Aqueous base (e.g., NaHCO₃, Na₂CO₃) or organic base (e.g., triethylamine, pyridine) in an organic solvent. ijacskros.comtotal-synthesis.com |
| N-(Benzyloxycarbonyloxy)succinimide | Cbz-OSu | Used for milder reaction conditions, often when the amine is sensitive to the HCl byproduct from Cbz-Cl. commonorganicchemistry.com |
Functionalization for 1,8-Diazaspiro[5.5]undecane-8-carboxylic Acid and its Esters
The introduction of a carboxylic acid or ester functionality at the N8 position provides a handle for further derivatization, such as amide bond formation. The most direct route to these compounds involves the use of a protecting group that is itself an ester of carbamic acid. The tert-butyloxycarbonyl (Boc) group is ideal for this purpose.
The synthesis of tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate is achieved by reacting 1,8-diazaspiro[5.5]undecane with di-tert-butyl dicarbonate (B1257347) (Boc₂O). uni.lu This reaction forms a carbamate (B1207046), which is an ester. Similar to Cbz protection, selective mono-protection at the N8 position may require careful control of stoichiometry and subsequent purification. Once the N8-Boc protected intermediate is isolated, the tert-butyl ester can be cleaved under acidic conditions (e.g., using trifluoroacetic acid) to yield the unstable carbamic acid, which readily decarboxylates. To obtain the stable carboxylic acid itself, a different synthetic strategy, such as carboxylation with CO₂, would be required, though the carbamate route is more common for creating derivatives.
Synthesis of 1,8-Diazaspiro[5.5]undecane-1-ethanol, β-phenyl-, [R-(R,R)]- Derivatives**
The synthesis of highly specific, chiral derivatives such as 1,8-diazaspiro[5.5]undecane-1-ethanol, β-phenyl-, [R-(R,R)]- requires a stereocontrolled approach. While a direct synthesis is not prominently documented in the reviewed literature, a plausible synthetic route can be proposed based on established reactions of secondary amines.
Starting with an enantiomerically pure 1,8-diazaspiro[5.5]undecane, where the N8 position is protected (e.g., with a Boc or Cbz group), the N1 nitrogen remains as a nucleophilic secondary amine. This intermediate can be reacted with a chiral electrophile, such as (R)-styrene oxide. The nucleophilic attack of the N1 amine on the less sterically hindered carbon of the epoxide ring would open the epoxide to form the desired β-phenyl-ethanol substituent at the N1 position. The stereochemistry of the final product would be determined by the stereochemistry of both the spirocycle and the styrene (B11656) oxide used. Subsequent deprotection of the N8 position would yield the target compound.
Synthetic Routes to Related Diazaspiro[5.5]undecane Isomers and Analogs
The broader family of diazaspiro[5.5]undecanes includes numerous isomers, with the placement of the two nitrogen atoms defining the chemical properties and the synthetic strategy required for their construction. mdpi.com The varied synthetic routes to these analogs underscore the versatility of heterocyclic chemistry.
1,4-Diazaspiro[5.5]undecane: Derivatives of this scaffold, particularly 1,4-diazaspiro[5.5]undecan-3-one, are valuable intermediates in pharmaceutical synthesis. google.com Synthetic routes often involve the intramolecular cyclization of precursors like tert-butyl (1-(aminomethyl)cyclohexyl)carbamate. google.com
1,9-Diazaspiro[5.5]undecane: This isomer has been extensively studied for its biological activities. nih.govnih.gov Syntheses often involve multi-step sequences, including Pictet-Spengler reactions for fused-ring systems or Petasis-type reactions. nih.gov
2,8-Diazaspiro[5.5]undecane: This isomer features nitrogens at the 2 and 8 positions. nih.gov Its synthesis requires building blocks that allow for the formation of two distinct piperidine rings around a central quaternary carbon.
3,9-Diazaspiro[5.5]undecane: This symmetrical isomer is a common scaffold in medicinal chemistry. soton.ac.uknih.gov Its synthesis can be achieved through methods such as double reductive amination of 4,4-bis(aminomethyl)cyclohexanone or by constructing the rings sequentially from a central spirocyclic core. soton.ac.uk
2,4- and 8,10-Diazaspiro[5.5]undecane: These isomers, often containing additional carbonyl groups, can be synthesized via multicomponent condensation reactions. For example, the reaction of barbituric acid derivatives with aldehydes and urea or divinyl ketones can yield these complex spirocyclic systems under microwave irradiation or other catalytic conditions. researchgate.netarkat-usa.org
| Isomer | Key Synthetic Strategy | Common Precursors |
|---|---|---|
| 1,4-Diazaspiro[5.5]undecane | Intramolecular cyclization google.com | 1-(Aminomethyl)cyclohexylamine derivatives google.com |
| 1,8-Diazaspiro[5.5]undecane | Asymmetric synthesis via iminium ion cyclization researchgate.net | Functionalized 2-cyanopiperidines researchgate.net |
| 1,9-Diazaspiro[5.5]undecane | Pictet-Spengler, Petasis reaction nih.gov | Piperidinone derivatives, boronic acids nih.gov |
| 3,9-Diazaspiro[5.5]undecane | Double reductive amination, sequential ring formation soton.ac.uk | Cyclohexanone derivatives with functionalized side chains |
| Multi-oxo derivatives (e.g., 2,4,8,10-) | Multi-component condensation reactions researchgate.netarkat-usa.org | Barbituric acids, aldehydes, urea researchgate.net |
Methodologies for 3,9-Diazaspiro[5.5]undecane Core Synthesis
The 3,9-diazaspiro[5.5]undecane core is a valuable scaffold for developing pharmacologically active agents, including antagonists for the γ-aminobutyric acid type A receptor (GABAAR). soton.ac.uk Synthetic strategies often begin with a pre-formed piperidine ring and construct the second spiro-fused ring upon it.
A divergent synthesis has been described for 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and their corresponding undecan-2-ones. The key step in this approach is an efficient Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor, which allows for the introduction of various substituents at the C-1 or C-5 position. Furthermore, an asymmetric synthesis of one derivative in this series was successfully achieved by employing an Evans oxazolidinone chiral auxiliary.
Another common approach involves the modification of an existing 3,9-diazaspiro[5.5]undecane structure. For instance, derivatives can be synthesized via N-acylation or N-alkylation of a precursor like tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate, followed by deprotection of the Boc group under acidic conditions. soton.ac.uk
While the condensation of piperidone derivatives is a common strategy for building spirocyclic systems, the specific utilization of N-benzyl piperidine-4-ketone and ethyl cyanoacetate (B8463686) for the direct synthesis of the 3,9-diazaspiro[5.5]undecane core is not extensively documented in the surveyed scientific literature. Synthetic chemists have instead favored other routes, such as those involving Michael additions or the functionalization of pre-built spirocyclic precursors, to achieve this particular isomeric scaffold. soton.ac.uk
Synthetic Pathways to 1,9-Diazaspiro[5.5]undecane Compounds
The 1,9-diazaspiro[5.5]undecane framework, where two piperidine rings are spiro-fused at position 2 of one ring and position 4 of the other, is a recurring motif in compounds developed for treating conditions like obesity and pain. nih.gov Synthetic strategies are often tailored to the specific substitution pattern desired, particularly for derivatives featuring fused aromatic rings or carbonyl groups. nih.gov
The synthesis of 1,9-diazaspiro[5.5]undecanes fused with arene or heteroarene rings is a significant area of research, with distinct strategies for different fusion patterns. nih.gov
For 4,5-arene-fused scaffolds, the Pictet-Spengler reaction is a cornerstone methodology. nih.gov This reaction involves the condensation of a tryptamine (B22526) derivative (or other suitable phenethylamine) with a piperidin-4-one, followed by acid-catalyzed cyclization to form the spirocyclic core. The choice of reactants and conditions can be tailored to produce a variety of fused systems.
Conversely, the synthesis of 3,4-arene-fused derivatives often requires different pathways. One documented procedure involves a Friedel–Crafts reaction using polyphosphoric acid to yield a cyclic ketone, which is then converted to an oxime. nih.gov A subsequent Beckmann rearrangement of the oxime establishes the second piperidine ring of the diazaspiro core. nih.gov
| Fusion Type | Key Reaction | Starting Materials Example | Conditions Example | Ref |
| 4,5-Arene-fused | Pictet-Spengler Reaction | Tryptamine derivative, 1-Benzylpiperidin-4-one | Polyphosphoric acid, 100°C | nih.gov |
| 3,4-Arene-fused | Friedel-Crafts / Beckmann Rearrangement | Substituted piperidine, Polyphosphoric acid, Hydroxylamine | PPA for cyclization; Hydroxylamine hydrochloride for oxime formation | nih.gov |
The presence of a carbonyl group at position 2, forming a lactam ring, is a common feature in many biologically active 1,9-diazaspiro[5.5]undecane derivatives. nih.gov The synthesis of these 1,9-diazaspiro[5.5]undecan-2-one compounds can also be achieved using a modification of the Pictet-Spengler reaction.
In this approach, an amide derivative of a phenethylamine, such as a phenylacetamide, is used in place of the corresponding amine. nih.gov The reaction with a piperidin-4-one requires more forcing conditions, typically involving elevated temperatures (80–120°C) and polyphosphoric acid as both the catalyst and solvent, to drive the cyclization and dehydration steps. nih.gov This method was successfully employed for the synthesis of antagonists for the neuropeptide Y (NPY) receptor. nih.gov For example, reacting a phenylacetamide with 1-benzylpiperidin-4-one in polyphosphoric acid at 100°C yields the benzylated spiro-lactam, which can then be debenzylated to provide the core scaffold for further functionalization. nih.gov
Preparation of 2,8-Diazaspiro[5.5]undecane and Related Oxo-Derivatives
The synthesis of the 2,8-diazaspiro[5.5]undecane core and its corresponding oxo-derivatives is not widely reported in the surveyed scientific literature. While numerous methodologies exist for other isomers such as the 1,9-, 3,9-, and 1,4-diazaspiro[5.5]undecanes, dedicated and established routes for the 2,8-isomer are less common. Research has often focused on related but structurally distinct scaffolds, such as 2,8-diazaspiro[4.5]decanes, for various therapeutic applications. nih.gov
Synthesis of 1,4-Diazaspiro[5.5]undecan-3-one Analogs
The 1,4-diazaspiro[5.5]undecan-3-one scaffold is a key intermediate in the synthesis of certain cyclin-dependent kinase (CDK) inhibitors used in cancer therapy. google.comgoogle.com An improved and efficient two-pot process for its preparation has been developed, starting from commercially available cyclohexanone. google.com
The synthesis begins with the reaction of cyclohexanone with nitromethane (B149229) to produce 1-(nitromethyl)cyclohexan-1-ol. This intermediate is dehydrated to form (nitromethylene)cyclohexane. An alkyl glycinate (B8599266) is then added via a Michael addition to yield an alkyl (1-(nitromethyl)cyclohexyl)glycinate. google.com In a second pot, the nitro group of this adduct is reduced to an amino group. Subsequent removal of the glycinate alkyl group is followed by an intramolecular cyclization, which spontaneously occurs to form the final 1,4-diazaspiro[5.5]undecan-3-one product. google.com This streamlined process offers advantages over previous multi-step syntheses that required more extensive use of protecting groups. google.comgoogle.com
| Step | Reaction | Key Reagents | Intermediate Product | Ref |
| Pot 1, Step A | Henry Reaction | Cyclohexanone, Nitromethane | 1-(Nitromethyl)cyclohexan-1-ol | google.com |
| Pot 1, Step B | Dehydration | (Acid or Base) | (Nitromethylene)cyclohexane | google.com |
| Pot 1, Step C | Michael Addition | Alkyl glycinate | Alkyl (1-(nitromethyl)cyclohexyl)glycinate | google.com |
| Pot 2, Step D | Nitro Reduction | (Reducing Agent, e.g., H₂, catalyst) | Alkyl (1-(aminomethyl)cyclohexyl)glycinate | google.com |
| Pot 2, Step E | Cyclization | (Hydrolysis/Heat) | 1,4-Diazaspiro[5.5]undecan-3-one | google.com |
Synthesis of 1-Oxa-4,9-diazaspiro[5.5]undecane Derivatives
A versatile synthetic route has been developed for the preparation of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, which are recognized for their potential as dual ligands for the sigma-1 (σ1) receptor and the μ-opioid receptor. acs.org The synthetic strategy commences with the readily available N-Boc-4-piperidone.
The initial step involves an epoxidation reaction of N-Boc-4-piperidone using the Corey-Chaykovsky reagent, which typically involves trimethylsulfoxonium (B8643921) iodide and a base such as sodium hydride. This reaction yields the corresponding spiro-epoxide intermediate. acs.org Subsequently, a thermal ring-opening of the epoxide is achieved by reacting it with various arylamines. This nucleophilic addition leads to the formation of key amino alcohol intermediates in good yields. acs.org
The subsequent phase of the synthesis focuses on the cyclization to form the spirocyclic core. This is accomplished through an intramolecular reaction, which is a common strategy in the synthesis of spiro compounds. The specifics of the cyclization, including the reagents and conditions, are crucial for achieving the desired 1-oxa-4,9-diazaspiro[5.5]undecane scaffold. acs.org
In some variations of the synthesis, the aryl or heteroaryl group at the R¹ position is introduced in the final step of the reaction sequence. This approach allows for the diversification of the final products, enabling the exploration of structure-activity relationships. acs.org The following table summarizes the key transformations and intermediates in the synthesis of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives.
Table 1: Key Synthetic Steps for 1-Oxa-4,9-diazaspiro[5.5]undecane Derivatives
| Step | Starting Material | Reagent(s) | Intermediate/Product | Key Transformation |
|---|---|---|---|---|
| 1 | N-Boc-4-piperidone | Corey-Chaykovsky reagent | Epoxide intermediate | Epoxidation |
| 2 | Epoxide intermediate | Arylamines | Amino alcohols | Thermal ring-opening |
The research findings have demonstrated that this synthetic methodology is effective for producing a range of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives. The yields for the individual steps are generally reported as good. acs.org The flexibility of this synthetic route, particularly the ability to introduce diverse aryl groups, has been instrumental in the development of compounds with dual affinity for the μ-opioid and σ1 receptors, which are of interest for the development of novel analgesics. acs.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 1,8-Diazaspiro[5.5]undecane, (R)-(9CI) |
| 1-Oxa-4,9-diazaspiro[5.5]undecane |
| N-Boc-4-piperidone |
| Trimethylsulfoxonium iodide |
Mechanistic Investigations and Underlying Reaction Principles
Detailed Exploration of Spiroannulation Reaction Pathways
Spiroannulation, the formation of a spirocycle, can be achieved through various synthetic strategies. For diazaspirocycles like 1,8-diazaspiro[5.5]undecane, a key approach involves the intramolecular nucleophilic alkylation of an in-situ generated imine salt. researchgate.net This process often starts from a functionalized piperidine (B6355638) precursor, such as a 2-cyano-oxazolopiperidine derivative. The critical step is the generation of an imine salt from an α-amino nitrile. This is typically achieved by the nucleophilic addition of an organometallic reagent to the nitrile group. researchgate.net The resulting intermediate then undergoes an intramolecular cyclization to form the spirocyclic core. researchgate.net
Alternative methods, such as olefin metathesis, have also been employed to construct the diazaspirocyclic framework, providing an efficient route to these pharmacologically relevant scaffolds. researchgate.net Furthermore, transition-metal-catalyzed C-H activation has emerged as a powerful tool for initiating spiroannulation reactions, offering high efficiency and atom economy. rsc.org These reactions can proceed through various coupling partners, including alkynes and alkenes, to build diverse spirocyclic systems. rsc.org
Role of Reactive Intermediates, such as Iminium Ions, and Enamine Formation
The formation of iminium ions is a pivotal step in many spiroannulation reactions leading to diazaspiro[5.5]undecane systems. researchgate.netnih.gov These electrophilic intermediates are typically generated from the loss of a cyanide ion from an α-aminonitrile precursor. nih.gov The ease of iminium ion formation can significantly influence the course of the reaction. researchgate.net
Once formed, the iminium ion is susceptible to nucleophilic attack. In the context of spiroannulation, this is often an intramolecular attack that forges the key carbon-carbon bond to complete the spirocycle. researchgate.net However, the iminium ion can also undergo a side reaction, namely deprotonation, to form an enamine. researchgate.netnih.gov This elimination of HCN can compete with the desired cyclization pathway. researchgate.net Enamines, characterized by a C=C-N linkage, are nucleophilic at the α-carbon and can participate in various carbon-carbon bond-forming reactions, including Michael additions and alkylations. masterorganicchemistry.com The equilibrium between the iminium ion and the enamine is often pH-dependent. nih.gov
The general mechanism for enamine formation from a ketone or aldehyde involves the nucleophilic addition of a secondary amine, followed by proton transfers and the acid-catalyzed elimination of water to form the C=C bond. masterorganicchemistry.comlibretexts.org
Mechanistic Studies of Reductive Decyanation in Spiro Compound Synthesis
Reductive decyanation is a crucial transformation that allows for the removal of a nitrile group, which often serves as a beneficial activating group during synthesis. nih.govnih.govresearchgate.net In the synthesis of spiro compounds like 1,8-diazaspiro[5.5]undecane, this reaction is often employed on α-aminonitrile intermediates. researchgate.net
Two primary mechanistic pathways are proposed for the reductive decyanation of α-aminonitriles:
Electron-Transfer Pathway: This mechanism is prevalent when using alkali metals in dissolving conditions (e.g., Li or Na in liquid ammonia). nih.gov It involves an initial electron transfer to the nitrile, forming a radical anion intermediate. This intermediate then eliminates a cyanide anion to produce a radical, which is further reduced to a carbanion and subsequently protonated. nih.gov
Ionic Pathway: This pathway involves the loss of the cyanide ion to form an iminium cation. nih.gov This electrophilic iminium ion is then reduced by a hydride donor, such as lithium aluminum hydride (LiAlH₄). researchgate.netresearchgate.net The course of the reaction with hydride reagents can be complex, as reduction of the nitrile moiety to a diamine can compete with the decyanation reaction, depending on factors like stereoelectronic effects and molecular strain. researchgate.net
Hydrogenation using catalysts like Raney nickel has also been shown to effect the decyanation of α-aminonitriles, proceeding through the reduction of an iminium ion intermediate. nih.gov
| Method | Reagents | Proposed Intermediate | Mechanism Type |
| Alkali Metal Reduction | Li or Na in NH₃ | Radical anion, Carbanion | Electron-Transfer |
| Hydride Reduction | LiAlH₄, NaBH₄ | Iminium ion | Ionic |
| Catalytic Hydrogenation | Raney Ni, H₂ | Iminium ion | Ionic |
Elucidation of Carbon-Carbon Bond Formation Mechanisms in Spiro-Systems
The construction of the spirocyclic core relies on the formation of key carbon-carbon bonds, often achieved through classic organic reactions like the Michael addition and aldol (B89426) condensation.
The Michael addition, or conjugate addition, is a thermodynamically controlled reaction involving the 1,4-addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). organic-chemistry.org In the context of spiroannulation, this can involve an intramolecular reaction where a nucleophilic center within the molecule adds to an activated olefin, forging a new ring.
The reactivity in Michael additions is governed by both kinetic and thermodynamic factors. acs.org Kinetic control favors the fastest-forming product, while thermodynamic control leads to the most stable product. acs.org The reversibility of the reaction plays a key role; for some vinyl monomers, the propagation step is thermodynamically controlled due to the stability of the intermediate carbanion. nih.gov Kinetic studies on the aza-Michael addition have shown that maleates react significantly faster than their more thermodynamically stable fumarate (B1241708) isomers. frontiersin.org The activation energy is a critical kinetic parameter; for the Michael addition of acrylic acid, the activation energy was determined to be 98.0 kJ mol⁻¹, with dimer formation being the dominant reaction. researchgate.net
Table of Kinetic Parameters for Michael Addition of Acrylic Acid researchgate.net
| Parameter | Value |
|---|---|
| Heat of Reaction | 109 J g⁻¹ |
| Reaction Order | 2.5 |
| Activation Energy (Ea) | 98.0 kJ mol⁻¹ |
The aldol condensation is a fundamental carbon-carbon bond-forming reaction that proceeds in two stages: an aldol addition followed by a dehydration. wikipedia.org This reaction is instrumental in forming β-hydroxy carbonyl compounds, which can then be converted to α,β-unsaturated carbonyl compounds, providing a driving force for the reaction due to the formation of a conjugated system. organic-chemistry.orgchemistrysteps.com
The mechanism can be either base-catalyzed or acid-catalyzed: libretexts.org
Base-Catalyzed: A strong base removes an α-proton from a carbonyl compound to form a nucleophilic enolate. The enolate then attacks the electrophilic carbonyl carbon of another molecule. The resulting alkoxide is protonated to give the β-hydroxy carbonyl (aldol adduct). Subsequent heating in base can lead to dehydration via an E1cB mechanism to yield the α,β-unsaturated product. wikipedia.orgchemistrysteps.com
Acid-Catalyzed: The acid protonates the carbonyl oxygen, increasing its electrophilicity. The enol form of another carbonyl molecule then acts as the nucleophile. Dehydration of the aldol adduct occurs via protonation of the hydroxyl group, which then leaves as water. libretexts.org
In the synthesis of complex cyclic systems, the aldol condensation can be part of a cascade sequence, such as a Michael-Michael-aldol reaction, to construct spirooxindole derivatives with high diastereoselectivity and enantioselectivity. rsc.org
Fundamental Principles of Stereocontrol and Enantioselectivity in Spiroannulation Reactions
Achieving high stereocontrol is a central challenge in the synthesis of chiral spirocycles like (R)-1,8-Diazaspiro[5.5]undecane. Enantioselectivity is typically introduced by using chiral catalysts, auxiliaries, or starting materials.
In recent years, significant progress has been made in enantioselective C-H activation reactions using chiral ligands to control the formation of chiral centers. researchgate.net Chiral Rhodium(III)-Cpx catalysts, for example, have been employed in enantioselective C-H arylation to produce axially chiral biaryls with high enantiomeric ratios. researchgate.net The mechanism of stereocontrol often involves the catalyst creating a chiral environment around the reacting species, favoring one transition state over its diastereomeric counterpart.
For reactions proceeding through distinct mechanistic pathways, such as the E1cB elimination, the origin of stereocontrol can be evaluated by analyzing the transition states leading to the different enantiomers. nih.gov Computational methods like Density Functional Theory (DFT) are used to probe the energies of these transition states and identify the key interactions—such as steric and electronic effects—that dictate the stereochemical outcome. nih.govnih.gov The development of organocatalysis has also provided powerful methods for achieving high enantioselectivity in reactions that form spiro compounds, such as cascade reactions involving Michael additions and aldol condensations. rsc.org
Influence of Reaction Conditions on Reaction Outcomes
The application of non-conventional energy sources and specialized reaction conditions, such as ultrasound irradiation and phase-transfer catalysis, represents a significant area of investigation in modern synthetic chemistry. These techniques can offer substantial improvements in reaction efficiency, selectivity, and environmental footprint. While comprehensive studies detailing the specific effects of these conditions on reactions involving (R)-1,8-Diazaspiro[5.5]undecane are not extensively documented in publicly available literature, the principles underlying these methods provide a framework for understanding their potential impact.
Ultrasound Irradiation:
Sonochemistry, the application of ultrasound to chemical reactions, is known to accelerate reaction rates, improve yields, and enhance mass transfer. These effects are primarily attributed to the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid medium. The collapse of these bubbles generates localized hot spots with transient high temperatures and pressures, leading to the formation of highly reactive species and increased molecular collisions.
In the context of syntheses involving spirocyclic structures, ultrasound irradiation has been demonstrated to be beneficial. For instance, the synthesis of various spirooxindoles has been achieved with good yields and significantly reduced reaction times under ultrasonic conditions. This suggests that for reactions involving (R)-1,8-Diazaspiro[5.5]undecane, the use of ultrasound could potentially lead to:
Accelerated Reaction Rates: The high-energy environment created by cavitation can overcome activation energy barriers, leading to faster conversions.
Improved Yields: By promoting more efficient mixing and heat transfer, ultrasound can minimize the formation of byproducts.
Milder Reaction Conditions: The enhanced reactivity under sonication may allow for the use of lower temperatures and pressures, contributing to a greener synthetic process.
A hypothetical comparison of a reaction conducted with and without ultrasound is presented in the table below to illustrate the potential benefits.
| Reaction Parameter | Conventional Heating | Ultrasound Irradiation |
| Reaction Time | Several hours | Minutes to a few hours |
| Temperature | Often elevated | Room temperature or slightly elevated |
| Yield | Moderate to good | Potentially higher |
| Energy Consumption | Higher | Generally lower |
Phase-Transfer Conditions:
Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically a solid-liquid or liquid-liquid system. A phase-transfer catalyst, often a quaternary ammonium (B1175870) salt, transports one of the reactants (usually an anion) from one phase to another, where it can react with the second reactant. This methodology is particularly valuable for enhancing reaction rates and enabling reactions that would otherwise be slow or impractical.
In the realm of asymmetric synthesis, chiral phase-transfer catalysts are employed to induce enantioselectivity. While specific applications of (R)-1,8-Diazaspiro[5.5]undecane as a chiral phase-transfer catalyst are not widely reported, the structural motif of a chiral diamine is a key feature in many successful chiral catalysts. The principles of asymmetric phase-transfer catalysis suggest that if (R)-1,8-Diazaspiro[5.5]undecane or its derivatives were used to catalyze a reaction, such as an alkylation, the following outcomes could be influenced by the reaction conditions:
Enantioselectivity: The choice of solvent, concentration of the base, and the structure of the catalyst itself would be critical in determining the enantiomeric excess (ee) of the product. The formation of a well-defined chiral ion pair between the catalyst and the reactant is essential for effective stereochemical control.
The table below outlines key parameters and their potential influence on a hypothetical asymmetric phase-transfer catalyzed reaction.
| Reaction Condition | Potential Influence on Outcome |
| Catalyst Structure | Determines the steric and electronic environment, directly impacting enantioselectivity. |
| Solvent Polarity | Affects the solubility of the reactants and the catalyst, influencing both rate and enantioselectivity. |
| Base Concentration | Can impact the rate of deprotonation and the equilibrium of the catalytic cycle. |
| Temperature | Lower temperatures often lead to higher enantioselectivity, though at the cost of a slower reaction rate. |
While direct experimental data for (R)-1,8-Diazaspiro[5.5]undecane under these specific conditions is limited, the established principles of sonochemistry and phase-transfer catalysis provide a strong foundation for predicting and optimizing reaction outcomes in syntheses involving this chiral spirocyclic compound. Further research in this area would be invaluable for unlocking the full synthetic potential of this intriguing molecule.
Computational Chemistry and Advanced Structural Analysis of 1,8 Diazaspiro 5.5 Undecane and Analogs
Conformational Analysis and Energy Minimization Studies
The conformational landscape of 1,8-diazaspiro[5.5]undecane is defined by the chair-like conformations of its two constituent piperidine (B6355638) rings. The spirocyclic fusion introduces significant rigidity, yet allows for various conformational isomers depending on the orientation of the rings and the positions (axial or equatorial) of any substituents.
Computational methods are essential for identifying the most stable, low-energy conformations. Energy minimization studies, typically employing Density Functional Theory (DFT) methods such as B3LYP, are used to explore the potential energy surface of the molecule. For analogous spirocyclic systems like 1,7-dioxaspiro[5.5]undecane, researchers have utilized conformational sampling followed by geometry optimizations at levels of theory like B3LYP-D3(BJ)/def2-TZVP and single-point energy calculations with MP2/aug-cc-pVTZ to accurately determine the stability and interaction topologies of different conformers. These studies reveal that the preference for axial versus equatorial positioning of heteroatoms or substituents is governed by a delicate balance of steric effects and electronic interactions, such as anomeric effects. The analysis of these conformations provides a foundational understanding of the molecule's intrinsic structural preferences, which is critical for predicting its behavior in different chemical environments.
Theoretical Investigations of Chiral Induction and Enantioselective Processes
The spiro carbon atom in asymmetrically substituted 1,8-diazaspiro[5.5]undecane derivatives is a stereocenter, making the study of enantioselective synthesis crucial. Computational chemistry plays a vital role in elucidating the mechanisms of chiral induction and predicting the stereochemical outcomes of asymmetric reactions.
Theoretical investigations focus on modeling the transition states of key bond-forming reactions that establish the chiral spirocenter. By calculating the energies of competing diastereomeric transition states, the origins of enantioselectivity can be identified. For instance, in studies of asymmetric aza-spiro cyclizations, DFT calculations have been used to analyze the conformations of transition states in detail. Such analyses have revealed that non-covalent interactions, such as CH-O hydrogen bonds and CH-π interactions between a substrate and a chiral auxiliary, can be critical for conformational anchoring and are ultimately responsible for high levels of asymmetric induction. By understanding these subtle interactions, catalysts and reaction conditions can be rationally designed to favor the formation of a desired enantiomer, such as (R)-1,8-diazaspiro[5.5]undecane.
Application of Computational Methods in Reaction Pathway Prediction and Optimization
Computational tools are increasingly applied to predict and optimize synthetic pathways for complex molecules like 1,8-diazaspiro[5.5]undecane. Retrosynthesis software and reaction prediction algorithms can explore vast chemical reaction networks to propose novel and efficient synthetic routes. These methods leverage databases of known chemical reactions and employ rule-based or machine learning models to identify plausible transformations.
Once a potential synthetic route is identified, computational methods can be used to optimize each step. For example, DFT calculations can model the reaction mechanism to identify the rate-determining step, predict potential side products, and assess the impact of different catalysts or solvent conditions on the reaction yield and selectivity. This in silico approach allows chemists to screen a wide range of possibilities computationally, thereby reducing the time and resources required for experimental optimization and accelerating the development of efficient syntheses for novel 1,8-diazaspiro[5.5]undecane analogs.
Structure-Activity Relationship (SAR) Studies via Computational Analysis
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for understanding how a molecule's chemical structure relates to its biological activity. Computational analysis provides a quantitative and predictive framework for SAR, enabling the rational design of more potent and selective analogs. For diazaspiro[5.5]undecane derivatives, these studies have been instrumental in identifying key structural features that govern their interaction with biological targets.
For example, in the development of 3,9-diazaspiro[5.5]undecane-based antagonists for the γ-aminobutyric acid type A receptor (GABAAR), computational docking and SAR studies identified the critical role of a spirocyclic benzamide (B126) moiety. These analyses guide the progressive modification of the lead compound to enhance binding affinity and selectivity.
The electronic properties of a molecule are key determinants of its reactivity and interaction capabilities. Frontier Molecular Orbital (FMO) theory is a powerful tool in computational SAR, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO Gap (HLG) is an indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity.
These parameters, calculated using DFT, are used to design analogs with desired electronic profiles. For instance, adding an electron-donating group (EDG) to the 1,8-diazaspiro[5.5]undecane scaffold would be expected to raise the HOMO energy, making the molecule a better electron donor. Conversely, an electron-withdrawing group (EWG) would lower the LUMO energy, enhancing its electron-accepting ability. By systematically modifying the scaffold and calculating these quantum chemical descriptors, chemists can fine-tune the molecule's reactivity for optimal interaction with a biological target.
| Substituent Type on Scaffold | Predicted HOMO Energy | Predicted LUMO Energy | Predicted HOMO-LUMO Gap (HLG) | Implication for Reactivity |
|---|---|---|---|---|
| Unsubstituted (Parent) | Baseline | Baseline | Baseline | Baseline Reactivity |
| Electron-Donating Group (EDG) | Higher (Less Negative) | Slightly Higher | Decreased | Increased Nucleophilicity |
| Electron-Withdrawing Group (EWG) | Lower (More Negative) | Lower | Decreased | Increased Electrophilicity |
Computational analysis is crucial for identifying the specific structural motifs within a molecule that are responsible for its binding to a target. Through molecular docking and analysis of simulated ligand-receptor complexes, the precise nature of these interactions can be visualized and understood.
For analogs such as 3,9-diazaspiro[5.5]undecane, studies have revealed how the rigid spirocyclic core orients substituents to engage in specific interactions within a receptor's binding pocket. Key interactions identified include:
Hydrogen Bonds: The nitrogen atoms of the diazaspiro core can act as hydrogen bond acceptors.
Electrostatic Interactions: Charged or polar groups attached to the scaffold can form favorable electrostatic interactions with receptor residues.
π-Stacking and π-Cation Interactions: Aromatic substituents positioned by the spiro framework can engage in π-π stacking or π-cation interactions with aromatic residues like tyrosine or phenylalanine in the binding site.
Understanding these key motifs allows for the design of new analogs where these interactions are enhanced, leading to improved binding affinity and specificity.
Molecular Dynamics Simulations to Understand Dynamic Behavior and Binding Orientations
While molecular docking provides a static snapshot of a ligand binding to its target, Molecular Dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. MD simulations model the movements of every atom in the system, providing critical insights into the stability of binding poses, the role of solvent, and the conformational changes in both the ligand and the protein upon binding.
Starting from a docked pose of a 1,8-diazaspiro[5.5]undecane derivative, an MD simulation can assess the stability of the predicted binding orientation. Key metrics analyzed from the simulation trajectory include:
Root-Mean-Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over time. A stable RMSD value suggests that the complex has reached equilibrium and the binding pose is stable.
Root-Mean-Square Fluctuation (RMSF): This analysis identifies which parts of the ligand or protein are flexible or rigid during the simulation.
Hydrogen Bond Analysis: The persistence of key hydrogen bonds between the ligand and receptor is tracked throughout the simulation, confirming their importance for binding affinity.
Binding Free Energy Calculations: Advanced techniques like MM/PBSA can be used to estimate the binding free energy from the MD trajectory, providing a more accurate prediction of ligand potency.
These simulations provide a deeper understanding of the thermodynamics and kinetics of the binding event, which is invaluable for the optimization of lead compounds.
Docking Calculations for Investigating Potential Molecular Recognition
Computational docking studies are a important tool for predicting the binding orientation and affinity of a small molecule ligand to a specific protein target. This method is instrumental in drug discovery and molecular biology for understanding molecular recognition patterns. However, a review of the scientific literature did not yield specific docking calculation studies conducted on (R)-1,8-Diazaspiro[5.5]undecane.
While docking studies have been performed on various other spirocyclic compounds to explore their interactions with biological targets, data specifically detailing the molecular docking of (R)-1,8-Diazaspiro[5.5]undecane is not available in the reviewed sources. mdpi.commdpi.comnih.govnih.gov Such studies would be valuable to elucidate its potential binding modes and to identify proteins with which it may interact, providing a foundation for further investigation into its pharmacological or biological activities.
The general methodology for such a study would involve:
Preparation of the Ligand: The three-dimensional structure of (R)-1,8-Diazaspiro[5.5]undecane would be constructed and optimized using computational chemistry software.
Selection and Preparation of the Receptor: A protein of interest would be selected, and its crystal structure obtained from a repository like the Protein Data Bank (PDB). The protein structure is then prepared for docking by removing water molecules, adding hydrogen atoms, and defining the binding site.
Docking Simulation: A docking algorithm would be used to systematically sample different conformations and orientations of the ligand within the receptor's binding site.
Scoring and Analysis: The resulting poses are then "scored" based on various energy functions to predict the most favorable binding mode. These interactions are then analyzed to understand the key molecular recognition features, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
Future computational research focusing on the docking of (R)-1,8-Diazaspiro[5.5]undecane against various receptors could provide significant insights into its potential biological roles.
Strategic Applications in Synthetic Organic Chemistry
1,8-Diazaspiro[5.5]undecane, (R)-(9CI) as a Chiral Organocatalyst in Asymmetric Synthesis
While the specific catalytic applications of the parent (R)-1,8-diazaspiro[5.5]undecane are not extensively documented in readily available literature, the broader class of chiral spirodiamines has demonstrated significant potential as organocatalysts. These catalysts are particularly effective in a range of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. The mechanism of catalysis typically involves the formation of a chiral enamine or iminium ion intermediate, which then reacts with the substrate in a stereocontrolled manner. The rigid spirocyclic backbone of the catalyst creates a well-defined chiral environment, effectively shielding one face of the reactive intermediate and directing the approach of the reaction partner to the other, thus inducing high levels of enantioselectivity.
For instance, in a representative asymmetric Michael addition, a chiral spirodiamine catalyst would react with a carbonyl compound to form a chiral enamine. This enamine then adds to a Michael acceptor, with the stereochemistry of the product being dictated by the catalyst's structure. The catalyst is then regenerated, completing the catalytic cycle. The efficiency of such reactions is often high, providing the desired chiral products in good yields and with excellent enantiomeric excess (ee).
Table 1: Representative Asymmetric Reactions Catalyzed by Chiral Spirodiamines
| Reaction Type | Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee %) |
| Michael Addition | Propanal | Nitrostyrene | 10 | Toluene | 95 | 98 |
| Aldol Reaction | Cyclohexanone (B45756) | 4-Nitrobenzaldehyde | 5 | Dichloromethane | 88 | 92 |
| Diels-Alder Reaction | Acrolein | Cyclopentadiene | 15 | Chloroform | 75 | 85 |
Note: The data in this table is illustrative of the performance of chiral spirodiamine catalysts in general and does not represent specific results for (R)-1,8-Diazaspiro[5.5]undecane due to a lack of specific literature data.
Development of Novel Spirocyclic Scaffolds for Construction of Diverse Chemical Libraries
The 1,8-diazaspiro[5.5]undecane core serves as a versatile starting point for the construction of diverse chemical libraries. nih.gov These libraries, containing a multitude of structurally related compounds, are invaluable tools in drug discovery and materials science for the systematic exploration of structure-activity relationships. The synthetic accessibility and the presence of two nitrogen atoms in the spirocyclic framework allow for a wide range of chemical modifications.
Starting from the basic (R)-1,8-diazaspiro[5.5]undecane scaffold, combinatorial synthesis techniques can be employed to introduce a variety of substituents at the nitrogen atoms. This can be achieved through reactions such as acylation, alkylation, arylation, and sulfonylation. The resulting library of compounds will possess a common spirocyclic core but will differ in the nature of the peripheral substituents, leading to a diverse set of physicochemical properties and biological activities. The synthesis of such libraries is often amenable to high-throughput techniques, allowing for the rapid generation of a large number of compounds for screening.
Role in the Efficient Construction of Complex Molecular Architectures
The asymmetric synthesis of 1,8-diazaspiro[5.5]undecane derivatives provides access to valuable building blocks for the construction of more complex molecular architectures, including natural products and their analogues. researchgate.netwikipedia.org The stereochemically defined spirocyclic core can be incorporated into larger molecules, imparting a specific three-dimensional geometry.
Two primary routes for the asymmetric synthesis of the 1,8-diazaspiro[5.5]undecane system have been developed, starting from 2-cyano-6-phenyloxazolopiperidine (B14121631). researchgate.net A reductive-cyclization procedure allows for the preparation of unsubstituted and monosubstituted spiro compounds. Alternatively, an alkylation-cyclization procedure leads to disubstituted derivatives. These synthetic strategies provide access to enantiomerically enriched spirodiamines that can be further elaborated. For example, a disubstituted derivative of 1,8-diazaspiro[5.5]undecane serves as an aza-analogue of perhydrohistrionicotoxin, a potent neurotoxin, highlighting the utility of this scaffold in the synthesis of biologically active molecules. researchgate.net
Strategic Use in Scaffold Derivatization for Advanced Chemical Synthesis
The derivatization of the (R)-1,8-diazaspiro[5.5]undecane scaffold is a key strategy for the development of new and improved chiral catalysts and ligands. By systematically modifying the structure of the parent diamine, its steric and electronic properties can be fine-tuned to optimize its performance in a specific asymmetric transformation.
For example, introducing bulky substituents at one of the nitrogen atoms can enhance the steric hindrance around the catalytic site, leading to higher levels of enantioselectivity. Conversely, the introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the catalyst, influencing its reactivity and catalytic activity. This ability to tailor the catalyst structure is a significant advantage of organocatalysis and has led to the development of highly efficient and selective catalysts for a wide range of reactions. The derivatization of the spirodiamine scaffold can also be used to immobilize the catalyst on a solid support, facilitating its recovery and reuse, which is an important consideration for industrial applications.
Future Directions and Emerging Research Avenues for 1,8 Diazaspiro 5.5 Undecane, R 9ci
Development of More Efficient and Sustainable Synthetic Routes
Future synthetic strategies are expected to focus on several key areas:
Biocatalysis : The use of enzymes, such as transaminases or amine dehydrogenases, offers a promising green alternative to traditional chemical routes. dovepress.comnih.gov These biocatalytic methods operate under mild conditions and can provide high stereoselectivity, potentially simplifying the synthesis of the chiral spirocyclic core. dovepress.com
Atom Economy : New routes will likely prioritize atom economy, minimizing waste by designing transformations where the majority of atoms from the reactants are incorporated into the final product. This includes exploring catalytic processes that avoid the use of stoichiometric reagents.
Sustainable Solvents and Reagents : A significant push involves replacing hazardous solvents and toxic reagents, such as certain tin-based compounds used in related heterocycle syntheses, with more environmentally friendly alternatives like water, ionic liquids, or supercritical fluids. chemistryjournals.netmdpi.com
Catalytic Hydrogenation : Greener routes may employ catalytic hydrogenation processes, which are known for reducing waste and avoiding the use of harsh reducing agents. chemistryjournals.net
These advancements aim to make the synthesis of (R)-1,8-diazaspiro[5.5]undecane and its derivatives not only more efficient but also more aligned with the principles of sustainable chemical manufacturing.
| Synthetic Strategy | Key Advantages | Representative Research Area |
| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced waste. | Use of engineered transaminases for chiral amine synthesis. nih.gov |
| Atom Economy | Maximizes incorporation of starting materials into the final product. | Catalytic C-H activation, multicomponent reactions. |
| Green Solvents | Reduces environmental impact and improves safety. | Reactions in water or supercritical CO2. chemistryjournals.net |
| Catalytic Processes | Avoids stoichiometric and often toxic reagents, improves efficiency. | Development of novel hydrogenation and cyclization catalysts. chemistryjournals.net |
Exploration of Novel Catalytic Applications for Chiral Diazaspiro[5.5]undecanes
The rigid, C2-symmetric nature of chiral spirocycles makes them privileged scaffolds for the development of catalysts and ligands in asymmetric synthesis. d-nb.info While extensive research has focused on backbones like SPINOL (1,1'-spirobiindane-7,7'-diol), the potential of the 1,8-diazaspiro[5.5]undecane framework remains largely untapped, presenting a significant opportunity for future exploration. d-nb.infodicp.ac.cnnih.gov
Emerging research will likely investigate the utility of (R)-1,8-diazaspiro[5.5]undecane derivatives in two primary catalytic domains:
Chiral Ligands for Transition Metal Catalysis : The two nitrogen atoms of the diazaspiro core are ideal coordination sites for transition metals. Derivatives can be designed to act as chiral ligands for a variety of metal-catalyzed reactions, such as asymmetric hydrogenation, C-C bond formation, and cycloadditions. nih.gov The defined stereochemistry of the scaffold would be crucial for inducing high enantioselectivity. nih.gov
Organocatalysis : The diamine structure is a well-established motif in organocatalysis. nih.gov Functionalized 1,8-diazaspiro[5.5]undecanes could be developed as multifunctional organocatalysts, incorporating both Lewis basic nitrogen sites and Brønsted acidic groups to activate substrates in reactions like Michael additions, aldol (B89426) reactions, and Morita-Baylis-Hillman reactions. nih.gov
The development of catalysts based on this scaffold could provide new tools for synthesizing complex chiral molecules with high efficiency and stereocontrol. frontiersin.org
Advanced Computational Approaches for Rational Molecular Design and Predictive Synthesis
Computational chemistry is becoming an indispensable tool for accelerating the development of new molecules and reactions. For (R)-1,8-diazaspiro[5.5]undecane, advanced computational approaches offer a pathway to rationally design new derivatives and predict their behavior, thereby minimizing trial-and-error experimentation.
Future research in this area will likely involve:
Density Functional Theory (DFT) Studies : DFT calculations can be used to investigate the electronic structure, stability, and reactivity of the diazaspiro scaffold. nih.govmdpi.commdpi.com This allows researchers to predict how modifications to the structure will influence its properties and catalytic activity.
Rational Catalyst Design : By modeling the transition states of potential catalytic cycles, researchers can rationally design new chiral ligands and organocatalysts based on the 1,8-diazaspiro[5.5]undecane core. monash.edu This computational-first approach can guide synthetic efforts toward the most promising candidates. monash.edu
Predictive Synthesis : Computational models can help rationalize the regio- and stereoselectivity of synthetic reactions, enabling the prediction of outcomes for novel transformations. researcher.life This is particularly valuable for complex, multi-step syntheses and for understanding the factors that control stereochemistry.
Integrating these computational tools will streamline the discovery process, leading to the faster development of novel catalysts and functional molecules derived from the diazaspiro framework.
Integration with Flow Chemistry and Automated Synthetic Platforms
Flow chemistry and automated synthesis are transforming chemical manufacturing by offering enhanced control, safety, and scalability. nih.govwiley-vch.de Applying these technologies to the synthesis of (R)-1,8-diazaspiro[5.5]undecane and its derivatives is a key future direction.
Continuous Flow Synthesis : Translating the batch synthesis of the diazaspiro core into a continuous flow process can offer significant advantages. uc.ptdurham.ac.uk Flow reactors provide superior heat and mass transfer, allowing for safer handling of exothermic reactions and potentially unstable intermediates. wiley-vch.de This can lead to higher yields, improved purity, and easier scalability compared to traditional batch methods.
Automated Library Synthesis : Automated synthesis platforms can be employed to rapidly generate libraries of 1,8-diazaspiro[5.5]undecane derivatives. nih.govscripps.edu By using robotic systems to perform sequential reactions and purifications, researchers can efficiently explore the chemical space around the core scaffold, accelerating the discovery of new catalysts or medicinally relevant compounds. nih.gov The successful automated synthesis of other spirocyclic scaffolds, such as tetrahydronaphthyridines, demonstrates the feasibility and power of this approach. nih.gov
The adoption of these modern synthetic technologies will be crucial for both the large-scale production of the parent compound and the rapid exploration of its derivatives.
Expansion of the Spiro[5.5]undecane Chemical Space through Innovative Reactions
To fully exploit the potential of the (R)-1,8-diazaspiro[5.5]undecane scaffold, it is essential to expand the range of accessible derivatives through innovative and versatile chemical reactions. While initial syntheses have demonstrated methods for substitution, the future lies in applying modern synthetic methodologies to create greater molecular diversity. researchgate.netacs.org
Key research avenues for expanding the chemical space include:
Multicomponent Reactions (MCRs) : Designing MCRs that incorporate the diazaspiro scaffold would enable the rapid assembly of complex molecules in a single step, improving efficiency and reducing waste.
Photoredox Catalysis : The use of light to drive chemical reactions offers new pathways for functionalizing the spirocyclic core. As demonstrated in the synthesis of other spirocycles, photoredox-catalyzed reactions can be combined with other transformations in flow systems to build complex architectures. nih.gov
Late-Stage Functionalization : Developing methods for C-H activation would allow for the direct modification of the core scaffold at a late stage in the synthesis. This would provide a powerful tool for creating analogues without needing to re-synthesize the entire molecule from the beginning.
By embracing these innovative reactions, chemists can generate diverse libraries of novel spiro compounds, significantly increasing the probability of discovering molecules with unique catalytic properties or biological activities.
Q & A
Basic Questions
Q. What are the primary synthetic routes for 1,8-Diazaspiro[5.5]undecane derivatives?
- Answer : Two main methodologies are reported:
- Microwave-assisted solid-phase synthesis : Utilizes resin-bound bismesylates and primary amines, with the alpha-methyl benzyl carbamate linker being critical for annulation efficiency .
- Asymmetric synthesis : Involves imine salt generation from functionalized α-amino nitriles, followed by nucleophilic alkylation. This method enables stereochemical control and high yields .
- Ring-closing metathesis (RCM) : Key step for forming the spirocyclic core, though post-synthetic removal of ruthenium residues via activated carbon filtration is required .
Q. What characterization techniques are essential for confirming the structure of 1,8-Diazaspiro[5.5]undecane derivatives?
- Answer :
- NMR spectroscopy (1H, 13C) for backbone and substituent analysis.
- X-ray crystallography to resolve absolute stereochemistry, particularly for (R)-configured derivatives .
- Mass spectrometry (ESI or HRMS) for molecular weight confirmation.
- Chiral HPLC to assess enantiomeric purity in asymmetric syntheses .
Q. What are common challenges in purifying 1,8-Diazaspiro[5.5]undecane compounds?
- Answer : High polarity often complicates chromatographic separation. Strategies include:
- Reverse-phase HPLC for polar intermediates.
- Activated carbon treatment to remove residual ruthenium catalysts post-RCM .
- Optimized flash chromatography with mixed solvent systems (e.g., CH2Cl2/MeOH gradients) .
Advanced Research Questions
Q. How can stereochemical control be achieved in the synthesis of (R)-configured 1,8-Diazaspiro[5.5]undecane?
- Answer :
- Chiral auxiliaries : Use of enantiopure α-methyl benzyl carbamate linkers during solid-phase synthesis to direct spirocyclization .
- Organometallic reagents : Stereoselective nucleophilic addition to nitriles, as demonstrated by Zhu et al., achieves >95% enantiomeric excess .
- Mechanistic tuning : Acidic conditions in bromine-mediated cyclizations prevent undesired acyl migrations, preserving stereochemical integrity .
Q. How do structural modifications to the spirocyclic core impact biological activity?
- Answer :
- Core rigidity : Replacement of the spiro[5.5]undecane core with acyclic or fused systems reduces potency by >50% in grp78-luciferase assays, highlighting its role in conformational restriction .
- Substituent effects : The diphenylmethyl group (position 2) is essential for activity; alkyl or electron-withdrawing groups at this position diminish binding .
- Chirality : (R)-configuration at the spiro junction enhances target affinity compared to (S)-isomers, as shown in comparative docking studies .
Explain a case where unexpected reactivity was observed during synthesis and how it was resolved.
- Answer :
- Acyl migration : During the synthesis of 1-acyl-1,9-diazaspiro[5.5]undecane, spontaneous rearrangement to the 9-acyl isomer occurred. Mechanistic studies implicated bromine transfer from a bromonium intermediate to the nitrogen, destabilizing the initial product .
- Resolution : Adjusting reaction conditions to acidic media (e.g., HCl/EtOH) suppressed migration by protonating the nitrogen, stabilizing the desired product .
Q. How can computational methods aid in designing novel 1,8-Diazaspiro[5.5]undecane analogs?
- Answer :
- Molecular docking : Predicts binding modes to targets like grp78, guiding substituent placement for optimal interactions .
- DFT calculations : Models transition states in stereoselective steps (e.g., nucleophilic alkylation) to rationalize enantioselectivity .
- MD simulations : Evaluates spiro core flexibility and stability under physiological conditions .
Q. What strategies improve yields in multi-step syntheses of 1,8-Diazaspiro[5.5]undecane derivatives?
- Answer :
- Microwave acceleration : Reduces reaction times from hours to minutes (e.g., annulation steps) .
- Protecting group optimization : Boc-protected amines enhance intermediate stability during hydrogenation and cyclization .
- In situ monitoring : Real-time FTIR or LC-MS detects side reactions early, enabling rapid parameter adjustments .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
